

A Preliminary Investigation of Tafluprost and its Active Metabolite, Tafluprost Acid

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Compound of Interest					
Compound Name:	15-OH Tafluprost				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into Tafluprost, a fluorinated prostaglandin $F2\alpha$ analog, and its biologically active metabolite, tafluprost acid. A key structural feature of Tafluprost is the substitution of the 15-hydroxyl group with two fluorine atoms, which has significant implications for its metabolism and mechanism of action in the treatment of open-angle glaucoma and ocular hypertension.

Core Concepts: Metabolism and Mechanism of Action

Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its active form, tafluprost acid.[1][2][3][4] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][5] The unique 15,15-difluoro substitution prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for natural prostaglandins.[1]

The primary mechanism by which tafluprost acid lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2][5][6] Upon binding to the FP receptor, a G-protein coupled receptor, it initiates a signaling cascade that leads to the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, facilitating the drainage of aqueous humor from the eye.[5][6]



Quantitative Data Summary

The following tables summarize key quantitative data from preliminary investigations into Tafluprost and its active metabolite, tafluprost acid.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid

Parameter	Value	Species	Administration	Reference
Tmax	10 minutes	Human	Topical Ocular	[2]
Cmax (Day 1)	26 pg/mL	Human	Topical Ocular	[2]
Cmax (Day 8)	27 pg/mL	Human	Topical Ocular	[2]
AUC (Day 1)	394 pgmin/mL	Human	Topical Ocular	[2]
AUC (Day 8)	432 pgmin/mL	Human	Topical Ocular	[2]
Plasma Concentration (30 min post-dose)	< 10 pg/mL (Limit of Quantification)	Human	Topical Ocular	[2]

Table 2: Receptor Binding Affinity

Ligand	Receptor	Ki	Notes	Reference
Tafluprost Acid (AFP-172)	Prostanoid FP Receptor	0.4 nM	Higher affinity than the carboxylic acids of latanoprost or unoprostone.	[1]

Experimental Protocols Receptor Binding Assay

Objective: To determine the binding affinity of tafluprost acid to the prostanoid FP receptor.



Methodology:

- Receptor Preparation: Human prostanoid FP receptors are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation.
- Radioligand: A radiolabeled prostaglandin, such as [3H]PGF2α, is used as the competing ligand.
- Competition Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (tafluprost acid).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uveoscleral Outflow Measurement

Objective: To measure the effect of Tafluprost on the uveoscleral outflow of aqueous humor.

Methodology:

- Animal Model: The study is typically conducted in monkeys (e.g., cynomolgus monkeys) with normal or laser-induced ocular hypertension.
- Tracer Infusion: A fluorescent tracer (e.g., fluorescein isothiocyanate-dextran) is infused into the anterior chamber of the eye at a constant rate.
- Drug Administration: A single drop of Tafluprost ophthalmic solution (e.g., 0.0025%) is administered to the treated eye, while a vehicle is administered to the control eye.



- Aqueous Humor Sampling: Samples of aqueous humor are collected at various time points after drug administration.
- Fluorophotometry: The concentration of the fluorescent tracer in the aqueous humor samples is measured using a scanning ocular fluorophotometer.
- Outflow Calculation: The rate of tracer washout from the anterior chamber is used to calculate the total aqueous humor outflow. Uveoscleral outflow is then determined by subtracting the trabecular outflow (measured separately or estimated).

Signaling Pathways and Experimental Workflows

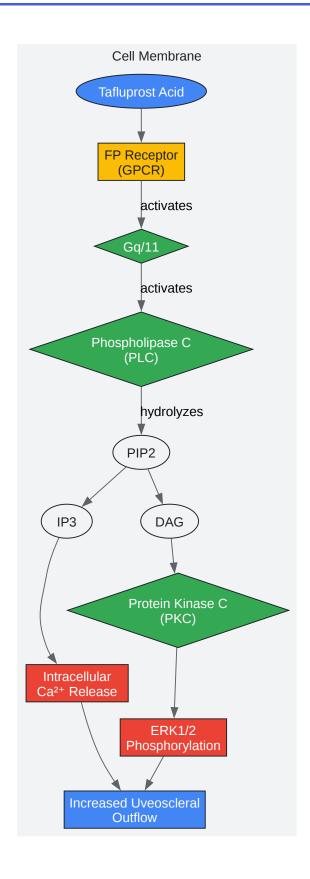
The following diagrams illustrate the metabolic activation of Tafluprost and the subsequent signaling cascade upon FP receptor activation.



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Caption: Metabolic activation of Tafluprost to its active form, tafluprost acid.





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Caption: Simplified signaling pathway of tafluprost acid via the FP receptor.



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